DBCO-PEG3-amine

SPAAC Click Chemistry Kinetics

Procure DBCO-PEG3-amine for aqueous bioconjugation without copper catalysts. The PEG3 spacer (MW 479.57) offers optimal solubility vs. shorter chains and better cell permeability than longer PEGs. Ideal for PROTAC and ADC development. Select purity based on application: >99% minimizes excess reagent needs.

Molecular Formula C27H33N3O5
Molecular Weight 479.6 g/mol
Cat. No. B8116158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-amine
Molecular FormulaC27H33N3O5
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C27H33N3O5/c28-13-15-33-17-19-35-20-18-34-16-14-29-26(31)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21,28H2,(H,29,31)
InChIKeyZDMKBOWJBWTBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3-Amine: A Critical Heterobifunctional Linker for Copper-Free Click Chemistry in Bioconjugation and PROTAC Development


DBCO-PEG3-amine (CAS 2093409-57-3) is a heterobifunctional linker that integrates a dibenzocyclooctyne (DBCO) moiety, a triethylene glycol (PEG3) spacer, and a terminal primary amine . The DBCO group enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, eliminating the cytotoxicity and complexity associated with traditional copper-catalyzed click chemistry . The hydrophilic PEG3 spacer enhances aqueous solubility and reduces non-specific interactions, while the primary amine provides a versatile handle for further derivatization via amide coupling with carboxyl or activated ester groups . This compound serves as a fundamental building block for constructing advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted protein degraders (PROTACs) .

Why DBCO-PEG3-Amine Cannot Be Directly Substituted: Critical Impact of PEG Spacer Length on Bioconjugate Performance


The PEG spacer length in DBCO-PEGn-amine linkers is a critical determinant of conjugate solubility, flexibility, and steric accessibility, directly influencing reaction kinetics and the performance of the final bioconjugate . While all members of the DBCO-PEGn-amine family share the same reactive end groups, the number of ethylene glycol units (n) dictates the linker's hydrodynamic radius, molecular weight, and overall hydrophilicity . Substituting DBCO-PEG3-amine with a shorter analog like DBCO-PEG2-amine may lead to reduced solubility and increased steric hindrance in crowded molecular environments, potentially lowering conjugation efficiency . Conversely, using a longer linker like DBCO-PEG4-amine introduces a larger spacer that, while increasing flexibility, may alter the spatial orientation of conjugated partners and affect binding affinity in applications such as PROTAC ternary complex formation . Therefore, the selection of DBCO-PEG3-amine represents a deliberate balance between compactness and solubility, optimized for specific applications where a moderate spacer length is essential for maintaining both bioconjugate stability and biological activity.

Quantitative Differentiation of DBCO-PEG3-Amine: A Comparative Analysis of Kinetics, Spacer Effects, and Solubility


DBCO-PEG3-Amine Exhibits a Second-Order Rate Constant of 10⁻² to 1 M⁻¹s⁻¹ for SPAAC, Enabling Efficient Copper-Free Bioconjugation Compared to CuAAC

DBCO-PEG3-amine participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with a class-characteristic second-order rate constant in the range of 10⁻² to 1 M⁻¹s⁻¹ . This rate is sufficient for rapid bioconjugation under mild, copper-free conditions, making it suitable for in vitro and in vivo labeling applications where copper toxicity is a concern . In contrast, traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a faster rate constant of 10 to 100 M⁻¹s⁻¹, but requires a cytotoxic copper catalyst that limits its utility in live-cell or in vivo systems . The SPAAC reaction, as performed by DBCO-PEG3-amine, provides a crucial balance of speed and biocompatibility.

SPAAC Click Chemistry Kinetics

The PEG3 Spacer in DBCO-PEG3-Amine Provides a Balanced Hydrophilic-Lipophilic Profile for Superior Solubility and Reduced Aggregation Compared to Shorter PEG Analogs

DBCO-PEG3-amine exhibits high solubility in a range of solvents including water, DMSO, DMF, DCM, and THF, a property directly attributed to its PEG3 spacer [1]. This amphiphilic character facilitates efficient bioconjugation reactions in both aqueous and organic environments and minimizes non-specific binding and aggregation of the resulting conjugates . In comparison, DBCO-PEG2-amine, with its shorter PEG2 chain, is described as offering 'compact spacing with improved solubility' but is optimized for 'crowded systems' where minimal added length is critical, implying a trade-off in absolute solubility . Conversely, DBCO-PEG4-amine is noted for its 'enhanced solubility in aqueous media' due to the longer PEG4 chain, but this comes with increased molecular weight and a larger hydrodynamic radius, which may not be desirable for all applications .

Solubility PEG Linkers Bioconjugation

DBCO-PEG3-Amine Functions as a Non-Cleavable Linker for ADC Synthesis, Providing Stable Conjugation for Targeted Therapeutics

DBCO-PEG3-amine is characterized as a non-cleavable linker for antibody-drug conjugates (ADCs) [1]. This means that once the drug payload is attached via SPAAC and the antibody via amide coupling, the linker remains intact within the target cell, leading to the release of the cytotoxic drug only after complete degradation of the antibody in the lysosome [2]. This is a distinct functional difference compared to cleavable linkers, such as DBCO-NHCO-PEG4-amine, which incorporate a specific cleavage site that can be triggered by intracellular enzymes or the reducing environment of the cytoplasm [3]. The choice between a non-cleavable and a cleavable linker is a critical design parameter in ADC development, impacting the drug's mechanism of action, bystander effect, and overall therapeutic window.

ADC Antibody-Drug Conjugate Linker

Optimized Research Applications for DBCO-PEG3-Amine: From PROTAC Synthesis to Targeted Bioconjugation


Synthesis of PROTACs (Proteolysis-Targeting Chimeras) for Targeted Protein Degradation

DBCO-PEG3-amine is explicitly validated as a PEG-based linker for PROTAC synthesis, enabling the connection of a ligand for an E3 ubiquitin ligase to a ligand for a target protein . The compound's non-cleavable nature ensures the linker remains intact during the ubiquitin-proteasome-mediated degradation process, a crucial requirement for PROTAC function [1]. The balanced length and solubility provided by the PEG3 spacer facilitate the formation of the ternary complex between the target protein, PROTAC, and E3 ligase, a step that is highly sensitive to linker geometry.

Site-Specific Antibody Conjugation for Immunoassays and Targeted Delivery

The high chemoselectivity of the DBCO-azide SPAAC reaction, with its rate constant of 10⁻² to 1 M⁻¹s⁻¹, makes DBCO-PEG3-amine ideal for site-specific labeling of azide-modified antibodies . This approach, which avoids the use of copper catalysts, preserves antibody structure and function while enabling the creation of well-defined antibody-lipid conjugates for red blood cell functionalization or antibody-fluorophore probes for diagnostics, as demonstrated in primary research for glioblastoma detection [1].

Functionalization of Lipid Nanoparticles (LNPs) for Enhanced Colloidal Stability and Targeted mRNA Delivery

The hydrophilic PEG3 spacer in DBCO-PEG3-amine is critical for improving the colloidal stability of nanoparticles and reducing non-specific protein adsorption . When conjugated to lipid nanoparticles (LNPs), the compound can be used for SPAAC-mediated click-coupling of DBCO-modified targeting ligands [1]. This application directly leverages the compound's solubility profile and bioorthogonal reactivity to create LNPs with enhanced targeting capabilities for mRNA therapeutics, addressing the 'PEG dilemma' where higher PEG ratios can hinder cellular uptake but are necessary for stability [1].

Construction of Multifunctional Bioconjugates for Chemical Biology Probes

The heterobifunctional nature of DBCO-PEG3-amine, combining an amine and a DBCO group, allows for orthogonal conjugation strategies . The amine can first be reacted with a carboxyl-containing dye, drug, or biotin via amide bond formation. Subsequently, the DBCO group can be used for SPAAC-mediated attachment to an azide-functionalized protein, nucleic acid, or cell surface [1]. This two-step, modular approach is highly valued in chemical biology for building complex probes for imaging, pull-down assays, and studying biomolecular interactions in live cells, where the copper-free SPAAC reaction is essential for maintaining cellular viability.

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